molecular formula C23H20N2O4S B12126746 5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12126746
M. Wt: 420.5 g/mol
InChI Key: RGYFHFVZVIOUAU-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a recognized and potent inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme central to the pathogenesis of several autoimmune diseases. This compound effectively suppresses the PAD4-catalyzed conversion of arginine to citrulline, a post-translational modification process known as citrullination. Hypercitrullination, particularly of histones, is a key driver in the formation of Neutrophil Extracellular Traps (NETs) and is critically implicated in the breakdown of immune tolerance in conditions like Rheumatoid Arthritis (RA) [https://www.nature.com/articles/s41586-021-03313-9]. As such, this inhibitor serves as a critical pharmacological tool for elucidating the role of PAD4 and NETosis in autoimmune and inflammatory pathways. Research utilizing this compound is focused on validating PAD4 as a therapeutic target, investigating disease mechanisms in preclinical models, and exploring the broader role of citrullination in other pathologies such as cancer and vascular inflammation [https://www.sciencedirect.com/science/article/abs/pii/S0006295221000693]. Its application provides valuable insights for developing novel treatment strategies for autoimmune disorders.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-1-(pyridin-4-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O4S/c1-2-29-17-6-3-5-16(13-17)20-19(21(26)18-7-4-12-30-18)22(27)23(28)25(20)14-15-8-10-24-11-9-15/h3-13,20,27H,2,14H2,1H3

InChI Key

RGYFHFVZVIOUAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

The compound 5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C25H24N2O4S\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This indicates a complex structure featuring multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this class exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, related compounds have shown promising IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating their potential as anti-tubercular agents .
  • Antioxidant Properties : Several studies have indicated that compounds with similar structures possess antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these properties by facilitating electron donation .
  • Immunomodulatory Effects : The compound may also influence immune responses. Isoxazole derivatives have been shown to modulate immune functions by affecting cytokine production and T-cell proliferation . This suggests a potential application in autoimmune disorders and inflammatory conditions.
  • Anti-cancer Potential : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating a need for further investigation into their mechanisms of action and therapeutic efficacy in oncology .

Study 1: Antimycobacterial Activity

A study conducted on a series of substituted pyrrol derivatives indicated that certain modifications significantly enhance their activity against M. tuberculosis. The compound was synthesized and tested alongside other derivatives, revealing an IC90 value of 40.32 μM for one of the most active compounds . This supports the hypothesis that structural variations can lead to improved biological efficacy.

Study 2: Cytotoxicity and Selectivity

In vitro cytotoxicity assays were performed on human embryonic kidney (HEK-293) cells to evaluate the safety profile of these compounds. Results indicated low toxicity levels, making them suitable candidates for further development in therapeutic applications without significant adverse effects on human cells .

Study 3: Mechanistic Insights

Mechanistic studies involving docking simulations have provided insights into how these compounds interact at the molecular level with target proteins involved in disease pathways. Such studies are critical for understanding the pharmacodynamics and optimizing lead compounds for drug development .

Data Summary Table

Biological Activity Description References
AntimicrobialSignificant activity against M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM
AntioxidantExhibits strong antioxidant properties due to hydroxyl groups
ImmunomodulatoryModulates immune responses affecting cytokine production
Anti-cancerDemonstrates cytotoxicity against various cancer cell lines

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : In silico studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development in anti-inflammatory therapies .
  • Cytotoxic Effects : Preliminary cytotoxicity assays have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against clinical isolates of E. coli. The results demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM for the most active derivative, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Potential

Molecular docking studies were conducted to assess the binding affinity of the compound to 5-LOX. The results indicated strong interactions, suggesting that modifications to enhance binding could lead to more potent anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.21 μM against E. coli
Anti-inflammatoryPotential 5-LOX inhibitor
CytotoxicInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Table 1: Key Substituents of Analogous Compounds

Compound Name Position 5 Substituent Position 4 Substituent Position 1 Substituent Evidence Source
Target Compound 3-Ethoxyphenyl Thiophene-2-carbonyl Pyridin-4-ylmethyl -
5-(4-Bromophenyl)-4-(4-ethoxybenzoyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one 4-Bromophenyl 4-Ethoxybenzoyl Pyridin-3-ylmethyl
1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 3-Propoxyphenyl Furan-2-carbonyl 2-(Diethylamino)ethyl
3-Hydroxy-1-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one 4-Methylphenyl Thiophene-2-carbonyl 2-(4-Methoxyphenyl)ethyl

Key Observations:

Position 5 Substituents :

  • The 3-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing 4-bromophenyl in or the sterically hindered 4-methylphenyl in . This influences lipophilicity and π-π stacking interactions.
  • The 3-propoxyphenyl group in increases hydrophobicity but may reduce metabolic stability due to longer alkoxy chains.

Position 4 Substituents :

  • The thiophene-2-carbonyl group in the target compound and enhances π-conjugation and polarizability compared to the 4-ethoxybenzoyl in or furan-2-carbonyl in . Thiophene’s sulfur atom also contributes to stronger van der Waals interactions .

Position 1 Substituents: The pyridin-4-ylmethyl group in the target compound offers a rigid, planar structure versus the flexible 2-(diethylamino)ethyl chain in , affecting membrane permeability and target binding.

Spectroscopic and Electronic Comparisons

Table 2: NMR Chemical Shift Variations (Regions A and B)

Compound Region A (positions 39–44) Region B (positions 29–36) Inference Evidence Source
Target Compound δ 7.2–7.5 ppm δ 3.1–3.4 ppm Thiophene conjugation stabilizes shifts
5-(4-Bromophenyl) analog δ 7.6–7.9 ppm δ 3.5–3.8 ppm Bromine’s electronegativity deshields protons
Furan-2-carbonyl analog δ 6.8–7.1 ppm δ 2.9–3.2 ppm Furan’s smaller ring reduces deshielding
  • Key Finding : The target compound’s thiophene-2-carbonyl group induces upfield shifts in Region A compared to bromophenyl analogs, suggesting reduced electron withdrawal. Region B shifts correlate with substituent bulkiness .

QSAR and Molecular Descriptor Analysis

  • Van der Waals Volume : The thiophene-2-carbonyl group increases steric volume (~25 ų) compared to furan-2-carbonyl (~20 ų) . This may enhance binding affinity in hydrophobic pockets.
  • Electron-Donating Effects : The 3-ethoxyphenyl group’s +I effect raises HOMO energy (-8.2 eV vs. -8.5 eV for 4-bromophenyl), improving nucleophilic reactivity .

Preparation Methods

Oxidative Cyclization of 3-Cyanoketones

The most robust method for constructing the 1,5-dihydro-2H-pyrrol-2-one core involves oxidative cyclization of 3-cyanoketones. In a seminal study, 1,3-diarylsubstituted 3-cyanoketones underwent base-assisted cyclization in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) to yield 3,5-diarylsubstituted derivatives in 59–85% isolated yields.

General Procedure :

  • Substrate Preparation : 3-Cyanoketones are synthesized via Knoevenagel condensation of aryl aldehydes with 1,3-dicarbonyl compounds, followed by hydrocyanation.

  • Cyclization : The cyanoketone (1 mmol) is treated with KOH (4 equiv.) in DMSO (1 mL) and water (0.3 mL) at room temperature for 40–60 minutes.

  • Oxidation : DMSO acts as a mild oxidant, facilitating the formation of the lactam ring.

Key Optimization Data :

EntryBase (Equiv.)Solvent (Volume)Time (h)Yield (%)
7KOH (2)DMSO (0.2 mL)0.548
8KOH (4)DMSO (0.5 mL)1.071
9KOH (4)DMSO (1 mL)0.6785

This method’s scalability and tolerance for diverse aryl groups (e.g., p-BrC₆H₄, 2-naphthyl) suggest adaptability for introducing the 3-ethoxyphenyl and thiophen-2-ylcarbonyl substituents.

Functionalization of the Core Scaffold

Introduction of the Thiophen-2-ylcarbonyl Group

The thiophene moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. A preferred approach involves reacting the pre-formed pyrrol-2-one core with thiophene-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃).

Reaction Conditions :

  • Substrate : 5-(3-Ethoxyphenyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one.

  • Reagents : Thiophene-2-carbonyl chloride (1.2 equiv.), AlCl₃ (1.5 equiv.), dichloromethane (DCM), 0°C to RT, 12 h.

  • Yield : ~65% (estimated from analogous reactions).

Pyridin-4-ylmethyl Group Installation

The pyridin-4-ylmethyl group is introduced early in the synthesis to minimize steric interference. This is achieved via N-alkylation of a secondary amine intermediate with 4-(chloromethyl)pyridine.

Stepwise Protocol :

  • Intermediate Synthesis : Prepare 5-(3-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2-one via the oxidative cyclization method.

  • N-Alkylation : Treat the intermediate with 4-(chloromethyl)pyridine (1.1 equiv.) and K₂CO₃ (2 equiv.) in acetonitrile at 60°C for 8 h.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for the ethoxyphenyl (δ 1.35–1.40 ppm, triplet, OCH₂CH₃), pyridinylmethyl (δ 4.50–4.70 ppm, singlet, N–CH₂), and thiophenecarbonyl (δ 7.20–7.80 ppm, multiplet) groups.

  • X-ray Crystallography : Single-crystal analysis (if applicable) verifies regiochemistry and stereochemistry.

Comparative Analysis with Analogous Compounds

The table below contrasts synthetic parameters for the target compound and related derivatives:

CompoundCore Formation MethodKey SubstituentsYield (%)Reference
5-(3-Ethoxyphenyl) derivativeOxidative cyclization of 6e3-Ethoxyphenyl, thiophenecarbonyl72*
5-(p-BrC₆H₄) analogueBase-assisted cyclizationp-Bromophenyl, benzoyl59
5-(2-Naphthyl) variantKOH/DMSO-mediated cyclization2-Naphthyl, acetyl77

*Estimated based on analogous protocols.

Challenges and Mitigation Strategies

  • Low Solubility : The pyridinylmethyl group reduces solubility in polar solvents. Mitigation: Use DMSO/water mixtures or ionic liquids.

  • Byproduct Formation : Competing furan formation during cyclization. Mitigation: Strict control of base concentration and reaction time .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The compound can be synthesized via base-assisted cyclization of precursor hydroxy-pyrrol-2-one derivatives, similar to methods used for structurally related pyrrol-2-ones . Key parameters include:

  • Temperature control : Reactions often proceed optimally at 80–100°C to avoid decomposition.
  • Base selection : Alkali metal carbonates (e.g., K₂CO₃) improve cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates. Thiophene-containing intermediates, such as thiophen-2-ylcarbonyl precursors, may require coupling reactions under anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?

Essential techniques include:

  • ¹H/¹³C NMR : Assign peaks to the ethoxyphenyl (δ 6.8–7.4 ppm for aromatic protons), pyridin-4-ylmethyl (δ 4.5–4.8 ppm for CH₂), and thiophene carbonyl (δ 165–170 ppm in ¹³C NMR) groups .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₂O₄S: 433.1224) .
  • FTIR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

Q. How can reaction conditions be optimized to improve purity and yield?

  • Purification : Use column chromatography with ethyl acetate/hexane gradients to separate polar byproducts.
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions involving the pyridine or thiophene moieties .
  • Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation .

Advanced Research Questions

Q. How can researchers address discrepancies between HRMS and NMR data during characterization?

Conflicting data may arise from impurities or tautomerism. Strategies include:

  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities .
  • Advanced NMR : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the pyrrol-2-one core and thiophene group .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., methods in ).

Q. What strategies are effective for resolving tautomerism in the pyrrol-2-one core during structural analysis?

Tautomeric equilibria between keto-enol forms can complicate NMR interpretation. Mitigate this by:

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to "freeze" tautomers and observe distinct peaks .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict dominant tautomers based on thermodynamic stability .

Q. How can X-ray crystallography be optimized to determine the crystal structure of this compound, given potential polymorphism?

  • Crystallization solvents : Test mixtures of dichloromethane/hexane or methanol/water to obtain high-quality crystals.
  • Slow evaporation : Allow solvent evaporation at 4°C over 7–10 days to promote crystal growth .
  • Synchrotron radiation : Use high-intensity X-rays to resolve weak diffraction patterns from small crystals .

Q. What computational approaches predict the reactivity of the thiophen-2-ylcarbonyl group in nucleophilic reactions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. What experimental designs can elucidate degradation pathways under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours.
  • LC-MS analysis : Monitor degradation products and propose pathways based on fragment ions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point and spectroscopic data across studies?

  • Melting point variability : Polymorphism or solvate formation can alter melting ranges. Characterize crystals via PXRD to identify polymorphs .
  • Spectroscopic discrepancies : Cross-validate using orthogonal techniques (e.g., Raman spectroscopy for carbonyl groups) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrrol-2-one Derivatives

ParameterOptimal RangeImpact on YieldReference
Reaction temperature80–100°C±15% yield
Solvent polarityDMF > DMSO > THF±20% yield
Base concentration2.0–3.0 equivalents±10% yield

Q. Table 2. Spectroscopic Signatures of Functional Groups

Group¹H NMR (ppm)¹³C NMR (ppm)FTIR (cm⁻¹)
Pyridin-4-ylmethyl4.5–4.8 (s, 2H)45–50 (CH₂)N/A
Thiophen-2-ylcarbonylN/A165–170 (C=O)1680–1720
3-Hydroxyl9.5–10.5 (s, 1H)N/A3200–3500

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